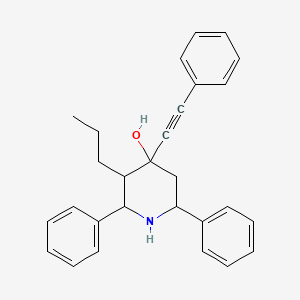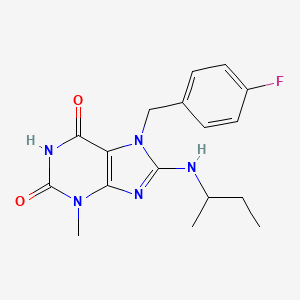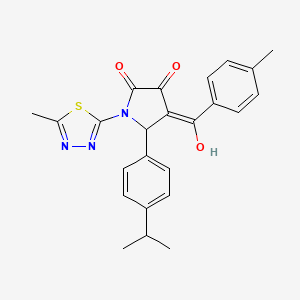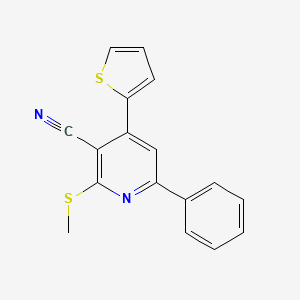
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol is a complex organic compound with a molecular formula of C28H29NO and a molecular weight of 395.53596 g/mol This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenylethynyl groups
Preparation Methods
The synthesis of 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, boronic acids, and alkylating agents. For example, the photoreaction of related compounds in the presence of oxygen can yield benzoic acid and benzoylacetic acid ester . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7 . It has shown promising results in inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activating caspase 9, and reducing the expression levels of proliferating cell nuclear antigen (PCNA). Additionally, it has been investigated for its fluorescence properties, making it a potent pH indicator for both fluorescence intensity-based and ratiometric pH sensing
Mechanism of Action
The mechanism by which 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol exerts its effects involves multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase 9 and cleaving PARP-1 . This leads to the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and a reduction in PCNA expression, ultimately resulting in cell death. The compound’s fluorescence properties are attributed to its unique structure, enabling it to act as a pH indicator .
Comparison with Similar Compounds
Similar compounds include 2,6-diphenyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one, which undergo photoreactions to yield various products . Compared to these compounds, 2,6-Diphenyl-4-(phenylethynyl)-3-propylpiperidin-4-ol exhibits unique antiproliferative and fluorescence properties, making it a valuable compound for scientific research. Its ability to induce apoptosis and act as a pH indicator sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H29NO |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2,6-diphenyl-4-(2-phenylethynyl)-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C28H29NO/c1-2-12-25-27(24-17-10-5-11-18-24)29-26(23-15-8-4-9-16-23)21-28(25,30)20-19-22-13-6-3-7-14-22/h3-11,13-18,25-27,29-30H,2,12,21H2,1H3 |
InChI Key |
LIEJILKXNSLXJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11627570.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid](/img/structure/B11627612.png)

![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)
![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
